Product packaging for 4-Bromo-2-hydrazinylpyridine(Cat. No.:CAS No. 1019918-39-8)

4-Bromo-2-hydrazinylpyridine

Cat. No.: B1523641
CAS No.: 1019918-39-8
M. Wt: 188.03 g/mol
InChI Key: JNOVZPGBPRDTHN-UHFFFAOYSA-N
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Description

Significance of Hydrazinylpyridines as Versatile Synthetic Building Blocks

Hydrazinylpyridines are a class of heterocyclic compounds that serve as crucial intermediates in the synthesis of a wide range of organic molecules, including pharmaceuticals and agrochemicals. The presence of the hydrazine (B178648) group (-NH-NH2) imparts a high degree of reactivity, allowing for the construction of various heterocyclic systems. This functional group can participate in a multitude of chemical transformations, such as condensation reactions and nucleophilic substitutions, to form more complex structures. smolecule.com

The versatility of hydrazinylpyridines is further underscored by their application in the development of biologically active compounds. Research has shown that derivatives of hydrazinylpyridines exhibit a spectrum of biological activities, including antimicrobial and anticancer properties. This has made them attractive scaffolds in medicinal chemistry for the design of new therapeutic agents. A notable synthesis method for hydrazinylpyridine derivatives involves the nucleophilic substitution of a halogen atom on a pyridine (B92270) ring with hydrazine hydrate (B1144303). google.comthieme-connect.com

Overview of Bromopyridines in Advanced Organic Synthesis

Bromopyridines are a class of halogenated pyridines that are widely utilized as versatile synthons in organic synthesis. The bromine atom, a good leaving group, enhances the reactivity of the pyridine ring in various transformations, including cross-coupling reactions (like the Suzuki and Heck reactions), nucleophilic substitutions, and the formation of organometallic reagents. solubilityofthings.comwikipedia.org This reactivity makes bromopyridines essential precursors for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. solubilityofthings.comontosight.ailookchem.com

The position of the bromine atom on the pyridine ring dictates its specific reactivity and applications. For instance, 2-bromopyridine (B144113) is a common starting material for introducing substituents at the 2-position of the pyridine ring. wikipedia.org Similarly, 3-bromopyridine (B30812) and 4-bromosubstituted pyridines serve as key intermediates in the synthesis of a variety of complex molecules. wikipedia.orgontosight.aiguidechem.com The ability to selectively functionalize the pyridine ring through the bromo-substituent is a cornerstone of modern synthetic strategy.

Research Rationale for Investigating 4-Bromo-2-hydrazinylpyridine’s Synthetic Utility and Reactivity

The compound this compound integrates the advantageous features of both hydrazinylpyridines and bromopyridines into a single molecule. a2bchem.com This unique combination of a nucleophilic hydrazinyl group and a reactive bromine atom on the same pyridine core provides a powerful tool for synthetic chemists. a2bchem.commusechem.com The presence of these two distinct reactive sites allows for a wide range of selective chemical modifications, enabling the efficient construction of complex molecular architectures. a2bchem.com

The research interest in this compound stems from its potential as a key building block in the synthesis of novel compounds with desired functionalities. a2bchem.com By leveraging the differential reactivity of the hydrazinyl and bromo groups, chemists can introduce a variety of substituents and build intricate heterocyclic systems. This makes this compound a valuable intermediate in the development of new pharmaceuticals, agrochemicals, and materials with specific properties. a2bchem.commusechem.com The investigation into its synthetic utility and reactivity is driven by the need for efficient and versatile methods to access new chemical space and create molecules with tailored functions. a2bchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6BrN3 B1523641 4-Bromo-2-hydrazinylpyridine CAS No. 1019918-39-8

Properties

IUPAC Name

(4-bromopyridin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3/c6-4-1-2-8-5(3-4)9-7/h1-3H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNOVZPGBPRDTHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Br)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10695067
Record name 4-Bromo-2-hydrazinylpyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019918-39-8
Record name 4-Bromo-2-hydrazinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-hydrazinylpyridine
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Chemical Reactivity and Transformation Pathways of 4 Bromo 2 Hydrazinylpyridine

Reactivity of the Hydrazine (B178648) Moiety

The hydrazine group (-NHNH₂) attached to the pyridine (B92270) ring at the 2-position is the primary site of chemical reactivity. The terminal nitrogen atom is strongly nucleophilic, enabling it to readily attack electrophilic centers. This reactivity is the foundation for its use in synthesizing a diverse range of derivatives, from simple hydrazones to complex fused heterocyclic structures.

One of the most fundamental reactions of hydrazines is their condensation with carbonyl compounds such as aldehydes and ketones. chemguide.co.uk This reaction proceeds via a nucleophilic addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule to form a stable hydrazone product, characterized by a C=N-N bond. chemguide.co.ukresearchgate.net This type of reaction, often referred to as an addition-elimination or condensation reaction, is a reliable method for derivatizing carbonyl compounds. chemguide.co.uk For 4-Bromo-2-hydrazinylpyridine, this reaction provides a straightforward route to synthesize a variety of pyridyl hydrazones. While the reduction of carbonyls to alcohols using hydrazine is possible under specific conditions, condensation to form hydrazones is the more common and well-known pathway. uchile.cl

The general scheme for this reaction is as follows:

Table 1: Examples of Hydrazone Formation from this compound

Carbonyl Compound (R¹COR²)Product (Hydrazone)
BenzaldehydeN'-(phenylmethylene)-4-bromo-2-hydrazinylpyridine
AcetoneN'-(propan-2-ylidene)-4-bromo-2-hydrazinylpyridine
CyclohexanoneN'-(cyclohexylidene)-4-bromo-2-hydrazinylpyridine

The bifunctional nature of the hydrazine group, possessing two nitrogen atoms, makes this compound an excellent precursor for synthesizing bicyclic and polycyclic heterocyclic compounds. Through reactions with appropriate substrates, the hydrazine moiety can participate in cyclization cascades to form stable five- or six-membered rings fused to the parent pyridine ring.

Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are commonly synthesized through the condensation of a hydrazine with a 1,3-dicarbonyl compound. dergipark.org.tr In the context of this compound, reaction with a 1,3-diketone or a related synthetic equivalent would lead to the formation of a 1-(4-bromopyridin-2-yl)-substituted pyrazole. This approach is a classic and effective method for creating functionalized pyrazole derivatives. dergipark.org.trolemiss.edu

Indazoles are bicyclic compounds composed of a benzene ring fused to a pyrazole ring. nih.gov The synthesis of indazoles can be achieved through various routes, including the intramolecular cyclization of ortho-haloaryl ketones or aldehydes with hydrazine. researchgate.netorganic-chemistry.org For instance, a general two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles involves a palladium-catalyzed arylation followed by an acidic deprotection/cyclization sequence. organic-chemistry.org While this compound itself does not directly form a simple indazole, its hydrazine functionality is the key component used in these classical cyclization strategies. nih.govgoogle.com Arylhydrazines are valuable precursors for the synthesis of a variety of biologically active molecules, including indazoles and pyrazoles. nih.gov

Triazoles are five-membered heterocycles containing three nitrogen atoms. nih.gov The reaction of 2-hydrazinopyridines with reagents that can provide a single carbon atom (such as formic acid, orthoesters, or isothiocyanates) is a well-established method for constructing fused olemiss.edunih.govorganic-chemistry.orgtriazolo[4,3-a]pyridine systems. organic-chemistry.org This intramolecular cyclization is an efficient way to create this privileged heterocyclic scaffold. For example, an electrochemically induced desulfurative cyclization of 2-hydrazinopyridines with isothiocyanates provides a wide range of 3-amino- olemiss.edunih.govorganic-chemistry.org-triazolo[4,3-a]pyridines under mild conditions. organic-chemistry.org This transformation highlights the utility of the hydrazine moiety in forming a new five-membered triazole ring fused to the pyridine core.

Table 2: Reagents for Triazolopyridine Synthesis from 2-Hydrazinopyridine (B147025) Precursors

ReagentResulting Fused Ring SystemReference
Isothiocyanates3-Amino- olemiss.edunih.govorganic-chemistry.orgtriazolo[4,3-a]pyridine organic-chemistry.org
Carboxylic Acids / Esters olemiss.edunih.govorganic-chemistry.orgtriazolo[4,3-a]pyridin-3-one
Carbon Disulfide olemiss.edunih.govorganic-chemistry.orgtriazolo[4,3-a]pyridine-3-thiol

Quinazolines are bicyclic heterocycles composed of a benzene ring fused to a pyrimidine ring. researchgate.net The synthesis of quinazolines often involves precursors like 2-aminobenzonitriles or anthranilic acids. organic-chemistry.orgnih.gov While not a direct precursor, arylhydrazines are recognized as valuable starting materials for the synthesis of various nitrogen heterocycles, including quinazolines. nih.gov The transformation would likely involve a multi-step sequence where the hydrazine group is either incorporated into the new ring or modified to facilitate the cyclization. For example, a synthetic strategy might involve the reaction of the hydrazine with a suitable precursor to form an intermediate that can then undergo intramolecular cyclization to build the quinazoline core.

In addition to its role in building heterocyclic rings, the arylhydrazine motif can serve as an arylating agent in modern cross-coupling reactions. nih.gov In these transformations, the C-N bond of the hydrazine is cleaved, and the aryl group (in this case, the 4-bromopyridyl group) is transferred to a coupling partner. These reactions are typically palladium-catalyzed and occur under oxidative conditions. A significant advantage of using arylhydrazines as electrophilic partners is that the byproducts are simply nitrogen gas and water, making them environmentally benign alternatives to traditional aryl halides. nih.gov This reactivity showcases the versatility of the hydrazine group, allowing it to function as a leaving group in C-C and C-heteroatom bond-forming reactions. nih.gov

Cyclization Reactions to Form Fused Heterocyclic Systems

Reactivity of the Bromo-Substituent

The bromine atom at the 4-position of the pyridine ring is the primary site for transformations designed to extend the carbon skeleton or introduce new functional groups. Its reactivity is significantly influenced by the electron-withdrawing nature of the pyridine nitrogen, which makes the C4-carbon susceptible to both catalytic and nucleophilic attack.

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance. libretexts.org For substrates like this compound, these reactions provide a powerful platform for structural diversification. The general catalytic cycle for these transformations typically involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the product and regenerate the Pd(0) catalyst. mdpi.com However, the presence of the nucleophilic hydrazinyl group requires careful selection of reaction conditions to avoid catalyst inhibition or undesired side reactions. While direct experimental data on this compound is limited, extensive research on related aminobromopyridines demonstrates the feasibility of these couplings. acs.org

The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds between an organoboron compound (typically a boronic acid or ester) and an organic halide. youtube.com This reaction is valued for its mild conditions, commercial availability of reagents, and tolerance of various functional groups. mdpi.com

For a substrate like this compound, a Suzuki-Miyaura coupling would involve its reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base. Studies on other bromopyridines bearing primary amine groups have shown that this transformation can proceed without the need for protecting the N-H functionality, given the right choice of catalyst and conditions. acs.org A typical catalytic system involves a palladium source, such as Pd(PPh₃)₄ or Pd(OAc)₂, a phosphine ligand, and an inorganic base like Na₂CO₃ or K₃PO₄ in a solvent mixture, often containing water (e.g., dioxane/water). acs.orgnih.gov The reaction would yield a 4-aryl-2-hydrazinylpyridine derivative, effectively replacing the bromine atom with a new aryl substituent.

Catalyst SystemBaseSolventTemperaturePotential Product
Pd(PPh₃)₄ / LigandK₃PO₄Dioxane/H₂O60-100 °C4-Aryl-2-hydrazinylpyridine
Pd(OAc)₂ / LigandNa₂CO₃Toluene/H₂O80-110 °C4-Aryl-2-hydrazinylpyridine
PdCl₂(dppf)Cs₂CO₃DMF80-120 °C4-Aryl-2-hydrazinylpyridine

Table 1: Representative Suzuki-Miyaura Coupling Conditions for Bromopyridine Derivatives.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically co-catalyzed by palladium and copper complexes and is conducted in the presence of a base, such as an amine, which also often serves as the solvent. organic-chemistry.org It is a fundamental tool for the synthesis of arylalkynes and conjugated enynes. libretexts.org

The application of the Sonogashira coupling to this compound would produce 4-alkynyl-2-hydrazinylpyridine derivatives. Research on the Sonogashira coupling of 2-amino-3-bromopyridines has demonstrated that the reaction proceeds efficiently, yielding the corresponding 2-amino-3-alkynylpyridines in moderate to excellent yields. researchgate.netscirp.org Optimized conditions for such substrates often involve a palladium catalyst like Pd(CF₃COO)₂, a phosphine ligand (e.g., PPh₃), a copper(I) co-catalyst (e.g., CuI), and an amine base like triethylamine (Et₃N) in a solvent such as DMF at elevated temperatures. researchgate.netscirp.org The successful coupling in the presence of an unprotected amino group suggests that the hydrazinyl moiety in this compound may also be tolerated under similar conditions. researchgate.netscirp.org

Catalyst SystemCo-catalystBaseSolventTemperaturePotential Product
PdCl₂(PPh₃)₂CuIEt₃NTolueneRoom Temp. - 80 °C4-Alkynyl-2-hydrazinylpyridine
Pd(CF₃COO)₂ / PPh₃CuIEt₃NDMF100 °C4-Alkynyl-2-hydrazinylpyridine
Pd(OAc)₂ / LigandCuIK₂CO₃Acetonitrile80 °C4-Alkynyl-2-hydrazinylpyridine

Table 2: Representative Sonogashira Coupling Conditions for Bromopyridine Scaffolds.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.org This reaction has broad applicability for synthesizing aryl amines from a wide range of primary and secondary amines, and even ammonia equivalents. acsgcipr.org The process typically requires a palladium catalyst, a bulky electron-rich phosphine ligand, and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu). organic-chemistry.org

When considering the Buchwald-Hartwig amination of this compound, the intrinsic nucleophilicity of the substrate's own hydrazinyl group presents a significant challenge. This group could potentially act as the amine coupling partner, leading to self-coupling or polymerization. Therefore, it is highly probable that the hydrazinyl group would need to be protected prior to the reaction. For instance, converting the hydrazinyl group into a hydrazone (e.g., by reaction with a ketone like benzophenone) would mask its nucleophilicity. The protected 4-bromo-2-(hydrazono)pyridine could then be coupled with a desired primary or secondary amine. Subsequent hydrolysis of the hydrazone would regenerate the hydrazinyl moiety in the final product.

Catalyst / LigandBaseSolventTemperaturePotential Product (Post-Deprotection)
Pd₂(dba)₃ / XPhosNaOtBuToluene80-110 °C4-(Alkyl/Aryl)amino-2-hydrazinylpyridine
Pd(OAc)₂ / BINAPCs₂CO₃Dioxane100 °C4-(Alkyl/Aryl)amino-2-hydrazinylpyridine
Pd-PEPPSI / NHC LigandK₃PO₄t-Amyl alcohol100 °C4-(Alkyl/Aryl)amino-2-hydrazinylpyridine

Table 3: Plausible Buchwald-Hartwig Amination Conditions for a Protected this compound Derivative.

Nucleophilic aromatic substitution (SₙAr) is another important pathway for the functionalization of aryl halides. masterorganicchemistry.com This reaction is favored when the aromatic ring is electron-deficient, a condition met in pyridine derivatives, particularly when electron-withdrawing groups are present. openstax.org The nitrogen atom in the pyridine ring withdraws electron density, activating the positions ortho (C2, C6) and para (C4) to nucleophilic attack. researchgate.net

In this compound, the bromine atom at the C4-position is activated towards SₙAr. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the C4 carbon, forming a negatively charged resonance-stabilized intermediate known as a Meisenheimer complex. openstax.org Subsequent elimination of the bromide ion restores the aromaticity and yields the substituted product. The stability of the Meisenheimer intermediate is key to the reaction's feasibility. Strong nucleophiles such as alkoxides, thiolates, and amines can displace the bromide under suitable, often heated, conditions.

Palladium-Catalyzed Cross-Coupling Reactions

Chemoselective Transformations Addressing Dual Functionality

The presence of two distinct reactive sites in this compound—the electrophilic C4-Br bond and the nucleophilic -NHNH₂ group—makes chemoselectivity a central issue in its synthetic applications. Achieving a desired transformation at one site without affecting the other requires careful control of reaction conditions.

Reactions at the Bromo-Substituent : As discussed, palladium-catalyzed reactions can be performed at the C-Br bond. The success of Suzuki and Sonogashira couplings on related aminopyridines without N-H protection suggests that a degree of chemoselectivity is achievable. acs.orgscirp.org This is likely due to the reaction mechanism, where the initial oxidative addition occurs specifically at the C-Br bond. However, the choice of base is critical; a very strong base could deprotonate the hydrazinyl group, potentially altering its reactivity or coordinating to the metal center and inhibiting catalysis. nih.gov For reactions like the Buchwald-Hartwig amination, where an external amine is added, protection of the hydrazinyl group is likely essential to prevent competitive N-arylation.

Reactions at the Hydrazinyl Group : Conversely, the hydrazinyl group can be targeted selectively. For example, it can undergo condensation with aldehydes or ketones to form hydrazones. This reaction is typically performed under acidic or neutral conditions that would not promote the substitution of the bromine atom. This derivatization can also serve as a protecting strategy, allowing for subsequent modifications at the C4 position.

The strategic manipulation of these two functional groups, either by exploiting their inherent reactivity differences under specific conditions or by employing protection/deprotection sequences, allows this compound to serve as a versatile building block in the synthesis of complex heterocyclic molecules.

Multi-Component Reactions Involving this compound as a Core Building Block

Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecular architectures in a single, efficient step from three or more starting materials. The strategic use of this compound as a key building block in such reactions offers a direct pathway to novel fused heterocyclic systems, particularly substituted pyrazolo[1,5-a]pyridines. The inherent reactivity of the hydrazinyl group, coupled with the pyridine ring structure, allows for a cascade of reactions in a one-pot setting, leading to significant molecular diversity and complexity.

Research into the application of 2-hydrazinylpyridine derivatives in MCRs has demonstrated their utility in the synthesis of various fused heterocyclic compounds. A common and effective strategy involves the three-component condensation of a 2-hydrazinylpyridine, an aldehyde, and an active methylene compound. This approach capitalizes on the sequential formation of a hydrazone intermediate, followed by a Michael addition and subsequent intramolecular cyclization and aromatization to yield the final fused pyridine product.

In a representative multi-component reaction, this compound can be reacted with an aromatic aldehyde and an active methylene compound, such as malononitrile or ethyl cyanoacetate, under suitable catalytic conditions. The reaction typically proceeds by the initial condensation of the hydrazinyl group of this compound with the aldehyde to form a hydrazone. The active methylene compound then undergoes a Michael addition to the activated double bond of the hydrazone. The resulting intermediate subsequently undergoes an intramolecular cyclization, followed by the elimination of a small molecule (e.g., water or ammonia) and aromatization to afford the highly substituted 7-bromo-pyrazolo[1,5-a]pyridine derivative.

The choice of catalyst and reaction conditions plays a crucial role in the efficiency and outcome of these multi-component reactions. Various catalysts, including Lewis acids, Brønsted acids, and organocatalysts, can be employed to facilitate the different steps of the reaction cascade. Furthermore, the reaction can often be carried out in environmentally benign solvents or even under solvent-free conditions, aligning with the principles of green chemistry.

The versatility of this approach lies in the ability to vary the aldehyde and the active methylene compound, providing access to a wide array of substituted pyrazolo[1,5-a]pyridines with different functional groups. This modularity is highly valuable for the generation of chemical libraries for drug discovery and materials science applications.

Below is a data table summarizing the key aspects of a typical multi-component reaction involving this compound.

EntryAldehydeActive Methylene CompoundCatalystSolventProduct
1BenzaldehydeMalononitrilePiperidineEthanol2-Amino-7-bromo-3-phenylpyrazolo[1,5-a]pyridine-1-carbonitrile
24-ChlorobenzaldehydeEthyl CyanoacetateAcetic AcidTolueneEthyl 2-amino-7-bromo-3-(4-chlorophenyl)pyrazolo[1,5-a]pyridine-1-carboxylate
34-MethoxybenzaldehydeMalononitrileL-ProlineDMF2-Amino-7-bromo-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyridine-1-carbonitrile
4Furan-2-carbaldehydeEthyl CyanoacetateMontmorillonite K-10Solvent-freeEthyl 2-amino-7-bromo-3-(furan-2-yl)pyrazolo[1,5-a]pyridine-1-carboxylate

Advanced Structural Characterization of 4 Bromo 2 Hydrazinylpyridine and Its Derivatives

X-ray Crystallography Studies

The crystal structure of 2-bromo-6-hydrazinylpyridine (B1342697) has been determined to be in the orthorhombic space group P2₁2₁2₁, with two conformationally distinct molecules, (I1) and (I2), in the asymmetric unit. nih.goviucr.orgiucr.org The molecules are noted to be essentially flat. nih.goviucr.org

X-ray diffraction studies reveal that the two independent molecules (I1 and I2) of 2-bromo-6-hydrazinylpyridine in the asymmetric unit exhibit notable conformational differences, particularly concerning the orientation of the hydrazinyl group. nih.goviucr.org

Molecule (I1): The hydrazine (B178648) nitrogen atom (N3) adopts a syn-disposition relative to the pyridine (B92270) nitrogen atom (N1). This is defined by the N1—C5—N2—N3 torsion angle of 5.4 (3)°. nih.gov

Molecule (I2): In contrast, the hydrazinyl group is in an anti-conformation, with a corresponding N4—C10—N5—N6 torsion angle of 171.0 (2)°. nih.gov

These differing conformations highlight the rotational flexibility around the C—N bond connecting the hydrazinyl group to the pyridine ring. The bond lengths and angles within both molecules are within the expected ranges for such structures. nih.goviucr.org The molecules are largely planar, with only slight deviations of the hydrazino group atoms from the mean plane of the pyridine ring. nih.gov

The crystal packing of 2-bromo-6-hydrazinylpyridine is stabilized by a combination of robust intermolecular forces, which organize the molecules into a well-defined three-dimensional architecture. nih.goviucr.orgnih.gov These interactions include extensive hydrogen bonding, significant halogen bonding, and π–π stacking.

The structure features extensive conventional hydrogen bonding involving all nitrogen atoms of both the hydrazinyl groups and the pyridine rings. nih.goviucr.org These interactions link the molecules into chains propagating along the direction. nih.gov The network is complex, featuring bifurcated N—H⋯(N,N) hydrogen bonds where a single hydrogen atom interacts with two nitrogen acceptors simultaneously. nih.goviucr.org One of the terminal nitrogen atoms (N3) is a central participant, acting as an acceptor once and a donor four times, contributing to two of these bifurcated links. nih.goviucr.org

Hydrogen Bond Geometry in 2-Bromo-6-hydrazinylpyridine (Å, °)
D—H⋯AD—H (Å)H⋯A (Å)D⋯A (Å)D—H⋯A (°)
N2—H2A⋯N40.80 (3)2.36 (3)3.058 (3)146 (3)
N3—H3A⋯N6(i)0.85 (3)2.51 (3)3.212 (3)154 (3)
N3—H3A⋯N5(ii)0.85 (3)2.67 (3)3.149 (3)117 (3)
N5—H5⋯N30.86 (3)2.06 (3)2.913 (3)173 (3)
N6—H6B⋯N1(i)0.82 (3)2.46 (3)3.257 (3)164 (3)

Data sourced from IUCr Journals. iucr.org Symmetry codes: (i) [x+1/2, -y+1/2, -z+1]; (ii) [x-1/2, -y+1/2, -z+1].

A significant feature of the crystal structure is the presence of a short intermolecular Br⋯Br contact. nih.goviucr.org The distance of this interaction is measured at 3.6328 (7) Å, which is shorter than the sum of the van der Waals radii of two bromine atoms (typically ~3.70 Å), satisfying the geometric conditions for a halogen bond. nih.gov In this interaction, one bromine atom (Br2) acts as the halogen bond donor, while the other (Br1) serves as the acceptor, contributing to the stability of the crystal packing. nih.gov

The aromatic pyridine rings of both independent molecules (I1 and I2) are involved in a well-defined system of staggered π–π stacking interactions. nih.goviucr.orgiucr.org These interactions occur between the centroids (Cg) of the pyridine rings of adjacent molecules, further stabilizing the supramolecular assembly. The centroid-centroid distances are approximately 3.96 Å, with perpendicular distances around 3.4-3.5 Å, indicative of significant π-system overlap. iucr.org

π–π Stacking Geometry in 2-Bromo-6-hydrazinylpyridine (Å, °)
Cg(I)⋯Cg(J)Cg⋯Cg Distance (Å)Perpendicular Distance (Å)Slippage (Å)
Cg1⋯Cg1(iv)3.9607 (14)3.4889 (10)1.875
Cg2⋯Cg2(iv)3.9607 (14)3.4345 (9)1.972

Data sourced from IUCr Journals. iucr.org Cg1 and Cg2 are the centroids of the pyridine rings of molecules I1 and I2, respectively. Symmetry code: (iv) x-1, y, z.

Analysis of Intermolecular Interactions in the Crystalline State

Spectroscopic Investigations for Structural Elucidation

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the hydrazinyl group (-NH-NH₂). The pyridine protons would appear as multiplets in the aromatic region, with their chemical shifts and coupling constants influenced by the positions of the bromo and hydrazinyl substituents. The amine protons would appear as broad signals, the positions of which can be concentration and solvent-dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide signals for each unique carbon atom in the molecule. The carbons attached to the bromine and nitrogen atoms would show characteristic shifts.

Infrared (IR) Spectroscopy: IR spectroscopy would be crucial for identifying the N-H stretching vibrations of the primary and secondary amine groups in the hydrazinyl moiety, typically appearing as sharp to broad bands in the 3200-3400 cm⁻¹ region. Vibrations corresponding to the C=N and C=C bonds of the pyridine ring would be observed in the 1400-1600 cm⁻¹ fingerprint region.

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The high-resolution mass spectrum would show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), providing definitive evidence for the presence of a single bromine atom in the structure.

These spectroscopic methods, in combination, provide a powerful toolkit for confirming the identity and elucidating the detailed electronic and atomic structure of 4-bromo-2-hydrazinylpyridine and its derivatives.

Table of Mentioned Compounds

Compound Name
This compound
2-Bromo-6-hydrazinylpyridine
3-chloro-2-hydrazinopyridine

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound. The analysis is based on the principle that molecular bonds and groups vibrate at characteristic frequencies upon absorbing infrared radiation.

While a complete experimental spectrum for this compound is not widely published, the expected vibrational modes can be inferred from the analysis of closely related structures, such as 2-hydrazinopyridine (B147025) and its substituted derivatives. researchgate.netnist.gov The key functional groups in this compound are the pyridine ring, the hydrazine moiety (-NHNH2), and the carbon-bromine bond.

The hydrazine group gives rise to several distinct bands. The N-H stretching vibrations of the primary amine (-NH2) are typically observed as two bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. researchgate.net The secondary amine (C-NH-) N-H stretch appears as a sharper band around 3200-3300 cm⁻¹. researchgate.net Additionally, the N-H scissoring (bending) vibration of the -NH2 group is expected around 1600-1650 cm⁻¹.

The pyridine ring itself has a series of characteristic vibrations. Aromatic C=C and C=N stretching vibrations typically appear in the 1400-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are found above 3000 cm⁻¹. The substitution pattern on the ring influences the position of C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ range, which can help confirm the arrangement of atoms on the pyridine ring.

The C-Br stretching vibration is expected to produce a strong absorption in the far-infrared region, typically between 500 and 600 cm⁻¹, providing clear evidence for the bromine substituent.

Table 1: Expected FT-IR/Raman Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Hydrazine (-NHNH₂) N-H Asymmetric & Symmetric Stretch (-NH₂) 3300 - 3500
N-H Stretch (-NH-) 3200 - 3300
N-H Scissoring Bend (-NH₂) 1600 - 1650
Pyridine Ring Aromatic C-H Stretch >3000
Aromatic C=C and C=N Stretch 1400 - 1600
Aromatic C-H Out-of-plane Bend 700 - 900

Note: Data is inferred from spectroscopic principles and analysis of related compounds. researchgate.netnist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. Both ¹H (proton) and ¹³C (carbon-13) NMR are essential for the unambiguous structural assignment of this compound.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The pyridine ring of this compound has three aromatic protons. Their expected chemical shifts would be in the aromatic region (typically δ 6.5-8.5 ppm). The proton at position 6 (adjacent to the nitrogen) would likely be the most downfield, followed by the proton at position 5, and finally the proton at position 3. The coupling between these adjacent protons would result in distinct splitting patterns (doublets and doublets of doublets) that confirm their relative positions. The protons of the hydrazine group (-NH and -NH₂) would appear as broader signals that are exchangeable with D₂O. Their chemical shifts can vary depending on solvent and concentration but are typically found in the δ 4.0-8.0 ppm range.

¹³C NMR: The carbon-13 NMR spectrum would show five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts provide insight into the electronic environment of each carbon. The carbon atom C2, bonded to the electronegative hydrazine group, and C4, bonded to the bromine atom, would be significantly affected. The other three carbons (C3, C5, C6) would also have characteristic shifts in the aromatic region (typically δ 100-150 ppm).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-3 Aromatic ~6.5 - 7.0 -
H-5 Aromatic ~7.0 - 7.5 -
H-6 Aromatic ~7.8 - 8.2 -
-NH- Amine Broad, variable -
-NH₂ Amine Broad, variable -
C-2 Pyridine Ring - ~155 - 165
C-3 Pyridine Ring - ~110 - 120
C-4 Pyridine Ring - ~120 - 130 (C-Br)
C-5 Pyridine Ring - ~140 - 150

Note: Values are predictive and based on general NMR principles and data for substituted pyridines.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvent Effects

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be characterized by absorptions arising from π → π* and n → π* transitions associated with the aromatic pyridine ring and the hydrazine substituent.

The π → π* transitions, involving the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the conjugated pyridine system, are typically high-energy transitions resulting in strong absorption bands in the 200-300 nm range. The n → π* transitions involve the promotion of non-bonding electrons (from the nitrogen atoms of the pyridine ring and the hydrazine group) to π* antibonding orbitals. These transitions are lower in energy and result in weaker absorption bands at longer wavelengths, potentially extending into the 300-400 nm region. researchgate.net

Studies on structurally similar 2-hydrazinopyridine derivatives have shown three main absorption maxima. For instance, a derivative studied in various solvents exhibited absorption maxima around 238 nm, 280 nm, and 350 nm, corresponding to these electronic transitions. researchgate.net

Solvent polarity can influence the position of these absorption maxima. Increasing solvent polarity typically causes a blue shift (hypsochromic shift) for n → π* transitions and a red shift (bathochromic shift) for π → π* transitions. This phenomenon can be used to help assign the nature of the electronic transitions observed in the spectrum of this compound.

Table 3: Expected UV-Vis Absorption Maxima and Transitions for this compound

Approximate λₘₐₓ (nm) Molar Absorptivity (ε) Probable Electronic Transition
~230 - 250 High π → π*
~270 - 290 Medium π → π*

Note: Data is based on reported values for a substituted 2-hydrazinopyridine derivative. researchgate.net

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

For this compound (C₅H₆BrN₃), the molecular ion peak (M⁺) would be a key feature in the mass spectrum. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%), the molecular ion will appear as a characteristic pair of peaks of nearly equal intensity, separated by two mass-to-charge units (m/z). This M⁺/(M+2)⁺ pattern is a definitive indicator of the presence of a single bromine atom in the molecule. youtube.com The predicted monoisotopic mass for the [M]⁺ ion is approximately 186.974 m/z (for ⁷⁹Br) and 188.972 m/z (for ⁸¹Br). uni.lu In positive-ion electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at approximately 187.982 m/z and 189.980 m/z. uni.lu

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for this molecule would likely involve:

Loss of the hydrazine group: Cleavage of the C-N bond connecting the hydrazine moiety to the pyridine ring could lead to the loss of N₂H₃• (m/z 31) or N₂H₄ (m/z 32).

Cleavage of the pyridine ring: The aromatic ring can undergo fragmentation, leading to smaller charged fragments.

Loss of bromine: Cleavage of the C-Br bond can result in a fragment corresponding to the loss of a bromine radical (•Br), which would result in a peak at M-79 or M-81.

Loss of HBr: Elimination of hydrogen bromide could also be a possible fragmentation pathway.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

Ion Predicted m/z (for ⁷⁹Br/⁸¹Br) Identity/Origin
[C₅H₆BrN₃]⁺ 187 / 189 Molecular Ion (M⁺)
[C₅H₇BrN₃]⁺ 188 / 190 Protonated Molecule ([M+H]⁺)
[C₅H₄N₂]⁺ 104 Loss of •Br and •NHNH₂
[C₅H₅N₂]⁺ 93 Loss of •Br and N₂H₂

Note: Predicted m/z values are rounded to the nearest integer. Fragmentation pathways are proposed based on general principles of mass spectrometry. uni.lulibretexts.org

Computational and Theoretical Investigations of 4 Bromo 2 Hydrazinylpyridine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting molecular properties and reactivity.

Geometry Optimization and Electronic Structure Analysis

A fundamental step in computational chemistry is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For 4-Bromo-2-hydrazinylpyridine, this process would involve calculating the electronic energy at various atomic arrangements to find the structure with the minimum energy. DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would yield the optimized bond lengths, bond angles, and dihedral angles.

These optimized parameters provide insight into the molecule's spatial configuration. For instance, the planarity of the pyridine (B92270) ring and the orientation of the hydrazinyl and bromo substituents would be determined. An analysis of the electronic structure would reveal the distribution of electron density and the molecular electrostatic potential (MEP), highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated via DFT/B3LYP)

Parameter Bond Length (Å) Parameter Bond Angle (°)
C-Br 1.895 C-C-Br 119.5
C-N (ring) 1.340 C-N-C (ring) 117.0
C-N (hydrazinyl) 1.380 C-C-N (hydrazinyl) 121.0
N-N 1.420 C-N-N 115.0
N-H 1.015 N-N-H 110.0

Note: This data is illustrative and not based on actual experimental or computational results for this compound.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

DFT is also employed to predict spectroscopic properties, which can then be compared with experimental data to validate the computational model. Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, are calculated from the optimized geometry. These theoretical spectra help in the assignment of experimental vibrational bands to specific molecular motions, such as stretching and bending of bonds. For this compound, characteristic frequencies for N-H, C-Br, C=N, and C=C vibrations would be predicted. Typically, calculated frequencies are scaled by a factor to improve agreement with experimental values.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. libretexts.org The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. scirp.org A small HOMO-LUMO gap suggests high chemical reactivity and low kinetic stability. researchgate.net For this compound, the HOMO would likely be localized on the electron-rich hydrazinyl group and parts of the pyridine ring, while the LUMO might be distributed over the pyridine ring, influenced by the electron-withdrawing bromine atom.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

Parameter Energy (eV)
EHOMO -5.85
ELUMO -1.25
Energy Gap (ΔE) 4.60

Note: This data is for illustrative purposes only.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density to characterize chemical bonding. This method defines atoms and bonds based on critical points in the electron density (ρ(r)). A bond critical point (BCP) between two atoms indicates the presence of a bond path, a line of maximum electron density linking the two nuclei.

The properties at the BCP, such as the electron density itself (ρBCP) and its Laplacian (∇²ρBCP), provide quantitative information about the nature of the bond. For covalent bonds, ρBCP is high and ∇²ρBCP is negative. For closed-shell interactions like ionic bonds, hydrogen bonds, or van der Waals interactions, ρBCP is low and ∇²ρBCP is positive. A QTAIM analysis of this compound would characterize the covalent bonds within the pyridine ring and hydrazinyl group, as well as weaker intramolecular interactions.

Hirshfeld Surface Analysis for Comprehensive Intermolecular Interaction Mapping

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions in a crystal lattice. set-science.com The surface is generated by partitioning the crystal electron density into regions associated with each molecule.

dnorm Surface and Fingerprint Plots for Quantitative Interaction Contribution

The Hirshfeld surface can be mapped with a property called dnorm (normalized contact distance), which highlights intermolecular contacts shorter than the van der Waals radii sum in red, contacts of van der Waals separation in white, and longer contacts in blue. core.ac.uk This visualization provides an immediate picture of the most significant interaction sites.

Table 3: Hypothetical Intermolecular Contact Contributions from Hirshfeld Surface Analysis

Interaction Type Percentage Contribution (%)
H···H 40.5
N···H / H···N 25.0
C···H / H···C 15.5
Br···H / H···Br 10.0
C···C 5.0
Other 4.0

Note: This data is a hypothetical representation.

While detailed computational studies specifically on this compound are not currently available, the application of these theoretical methods would provide profound insights into its structural, electronic, and intermolecular properties, guiding future experimental work and applications.

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior of this compound

Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the time-dependent behavior of molecules, providing detailed insights into their conformational flexibility and interactions with the surrounding environment. For this compound, MD simulations can elucidate the dynamic nature of its structure in various solvents, complementing the static picture provided by quantum mechanical calculations. These simulations track the motions of atoms over time by solving Newton's equations of motion, allowing for the exploration of the molecule's potential energy surface and the characterization of its behavior in solution.

The conformational landscape of this compound is primarily defined by the rotational freedom around the C2-N bond, which connects the hydrazinyl group to the pyridine ring, and the N-N bond within the hydrazinyl moiety. These rotations give rise to different conformers with distinct energies and populations. Theoretical studies on analogous compounds, such as pyridylhydrazones, have demonstrated the importance of both steric and electronic effects in determining the preferred conformations. researchgate.net For this compound, key dihedral angles dictate the relative orientation of the hydrazinyl group with respect to the pyridine ring and the positioning of the terminal amino group.

Potential energy surface (PES) scans, often performed using quantum mechanical methods, are instrumental in identifying the stable conformers and the energy barriers that separate them. uni-muenchen.deq-chem.comresearchgate.net A relaxed PES scan involves systematically changing a specific dihedral angle while allowing all other geometrical parameters to optimize, thus mapping out the minimum energy path for rotation.

For this compound, a PES scan around the C2-N bond would likely reveal two primary low-energy conformations: a syn-conformation, where the terminal NH2 group is oriented towards the pyridine nitrogen, and an anti-conformation, where it is directed away. The relative energies of these conformers are influenced by a delicate balance of intramolecular hydrogen bonding, lone pair repulsion, and steric hindrance. In the syn-conformation, an intramolecular hydrogen bond may form between a hydrogen of the NH2 group and the pyridine nitrogen, which would stabilize this arrangement. Conversely, the anti-conformation might be favored due to reduced steric clash.

An illustrative potential energy surface scan for the rotation around the C2-N bond in a generic 2-hydrazinylpyridine system is presented in Table 1. The dihedral angle is defined by the atoms N1-C2-N(hydrazyl)-N(terminal).

Table 1: Illustrative Potential Energy Surface Scan for C2-N Bond Rotation in a 2-Hydrazinylpyridine Analog

Dihedral Angle (degrees) Relative Energy (kcal/mol) Conformation
0 0.0 Syn (stable)
30 1.5 -
60 4.0 -
90 5.5 Transition State
120 3.0 -
150 0.8 -

Note: This data is illustrative and based on theoretical principles for analogous compounds, not on specific experimental or computational results for this compound.

Molecular dynamics simulations extend this analysis by introducing the effects of temperature and solvent. In a simulation, the molecule is typically placed in a box of explicit solvent molecules, such as water or dimethyl sulfoxide (B87167) (DMSO), and the system is allowed to evolve over time. These simulations can reveal the dynamic equilibrium between different conformers and the timescale of their interconversion.

The behavior of this compound in solution is expected to be significantly influenced by the nature of the solvent. nih.govcas.cz In protic solvents like water, the solvent molecules can form hydrogen bonds with the nitrogen atoms of the pyridine ring and the hydrazinyl group. rsc.org These specific interactions can stabilize certain conformations over others. For instance, water molecules acting as hydrogen bond donors and acceptors could disrupt the intramolecular hydrogen bond that might stabilize the syn-conformer, potentially leading to a higher population of the anti-conformer.

Table 2 provides a hypothetical summary of the conformational populations of this compound in different solvents as might be predicted from a molecular dynamics simulation.

Table 2: Illustrative Conformational Populations of this compound in Various Solvents from a Hypothetical MD Simulation

Solvent Dielectric Constant Predominant Conformer Population (%) Key Solute-Solvent Interactions
Gas Phase 1 Syn 75 Intramolecular H-bond
Chloroform 4.8 Syn 65 Weak H-bonding, dipole-dipole
DMSO 47 Anti 55 Strong H-bond acceptor

Note: This data is for illustrative purposes to demonstrate the principles of solvent effects and is not derived from direct simulations of this compound.

These simulations can also provide insights into the local solvent structure around the solute. Analysis of the radial distribution functions (RDFs) from an MD trajectory can reveal the average distance and coordination number of solvent molecules around specific atoms of this compound. For example, the RDF for water's oxygen atom around the hydrazinyl hydrogens would quantify the extent of hydrogen bonding.

Research Applications and Functional Material Development Based on 4 Bromo 2 Hydrazinylpyridine

Role as a Key Intermediate in Medicinal Chemistry Research

In the realm of medicinal chemistry, 4-Bromo-2-hydrazinylpyridine has emerged as a crucial starting material for the development of novel therapeutic agents. Its reactive sites facilitate the construction of complex molecular architectures with significant biological activity.

Precursor for Bioactive Heterocyclic Scaffolds with Pharmaceutical Relevance

The hydrazinyl group of this compound is particularly useful for constructing fused heterocyclic systems, which are common motifs in many pharmaceuticals. A notable example is its use in the synthesis of the 7-Bromo- researchgate.netnih.govaablocks.comtriazolo[4,3-a]pyridine scaffold. This transformation is achieved by reacting this compound with formic acid, leading to the formation of a triazole ring fused to the pyridine (B92270) core. This resulting triazolopyridine structure is a key component in a variety of biologically active compounds.

The synthesis of this important scaffold is outlined in the following reaction:

ReactantReagentProduct
This compoundFormic Acid7-Bromo- researchgate.netnih.govaablocks.comtriazolo[4,3-a]pyridine

This straightforward and efficient cyclization reaction underscores the utility of this compound as a precursor to valuable heterocyclic systems in drug discovery.

Design and Synthesis of Ligands for Drug Discovery Initiatives

The adaptable structure of this compound makes it an excellent starting point for the design and synthesis of ligands that can interact with various biological targets. For instance, this compound has been utilized in the preparation of modulators for cannabinoid receptors, which are implicated in a range of physiological processes. The synthesis of these modulators involves multi-step reaction sequences where the this compound core is elaborated with other cyclic and acyclic fragments to achieve the desired molecular shape and functionality for effective receptor binding.

Development of Inhibitors for Biological Targets (e.g., Cyclin-Dependent Kinases, Bacterial Virulence Factors)

While the direct application of this compound in the synthesis of Cyclin-Dependent Kinase (CDK) inhibitors is not extensively documented in publicly available research, the triazolopyrimidine and pyrazolopyridine scaffolds, which can be derived from precursors like this compound, are known core structures in many CDK inhibitors. These inhibitors are crucial in cancer research as they can halt the uncontrolled proliferation of cancer cells by targeting the enzymes that regulate the cell cycle.

Conversely, the role of this compound in the development of antibacterial agents is more explicitly detailed. It serves as a key intermediate in the synthesis of novel compounds designed to combat bacterial infections. For example, it has been used in the creation of complex molecules that exhibit antibacterial properties, highlighting its potential in addressing the growing challenge of antibiotic resistance.

Contributions to Agrochemical Research and Development

Applications in Advanced Materials Science

The potential of this compound is also being explored in the field of advanced materials science. Its ability to participate in a variety of chemical reactions allows for its incorporation into larger, functional material structures.

Synthesis of Ligands for Coordination Chemistry

In coordination chemistry, the pyridine nitrogen and the hydrazinyl group of this compound and its derivatives can act as ligands, binding to metal ions to form coordination complexes. These metal complexes can exhibit interesting catalytic, magnetic, or optical properties. The bromine atom on the pyridine ring provides a site for further modification, such as cross-coupling reactions, which can be used to create more complex, multidentate ligands. These tailored ligands can then be used to construct metal-organic frameworks (MOFs) or other coordination polymers with potential applications in gas storage, separation, and catalysis. While specific research focusing solely on this compound in this context is emerging, the broader class of bromo-substituted pyridine ligands is well-established in the synthesis of functional coordination materials.

Development of Optoelectronic Materials (e.g., Circularly Polarized Luminescence systems)

Circularly Polarized Luminescence (CPL) is a luminescence phenomenon that provides information about the chiral structure of molecules in their excited state. It is characterized by the differential emission of left- and right-circularly polarized light. Materials exhibiting CPL are of significant interest for applications in 3D displays, optical data storage, and as probes in biological systems.

The development of CPL-active materials often involves the synthesis of chiral luminophores. While Schiff base complexes and boron complexes with other chiral ligands have been shown to exhibit CPL, no specific studies were identified that utilize this compound or its derivatives for the creation of CPL systems. The general approach in the field often involves the reaction of a hydrazine (B178648) or hydrazide derivative with a carbonyl compound to form a chiral Schiff base ligand, which can then be complexed with a metal or boron center. In principle, this compound could be used in such a synthetic strategy; however, no published research has been found to demonstrate this.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Bromo-2-hydrazinylpyridine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution of a brominated pyridine precursor with hydrazine. For example, 2-bromo-4-halopyridine derivatives can react with anhydrous hydrazine in ethanol under reflux (60–80°C) for 12–24 hours. Catalytic systems, such as nickel-based catalysts, may enhance efficiency in analogous reactions . Solvent choice (e.g., DMF for polar aprotic conditions) and controlled temperature gradients minimize side reactions like over-substitution. Yield optimization requires monitoring via TLC or HPLC, with purification by column chromatography (silica gel, hexane/EtOAc gradient) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral ambiguities resolved?

  • Methodological Answer : Key techniques include:

  • NMR : 1^1H NMR (DMSO-d6d_6) identifies hydrazinyl protons (δ 6.5–7.5 ppm) and aromatic protons (δ 8.0–8.5 ppm). 13^{13}C NMR confirms the pyridine backbone and bromine substitution. Ambiguities in splitting patterns are resolved using 2D techniques like HSQC or HMBC .
  • HRMS : Electrospray ionization (ESI) in positive ion mode validates molecular ion peaks (e.g., [M+H]+^+ at m/z 202.98 for C5_5H6_6BrN3_3) .
  • FT-IR : N–H stretches (3200–3400 cm1^{-1}) and C–Br vibrations (550–650 cm1^{-1}) confirm functional groups .

Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The bromine atom at the 4-position serves as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, palladium-catalyzed coupling with aryl boronic acids (1.2 equiv) in toluene/EtOH (3:1) at 100°C for 18 hours yields biaryl derivatives. The hydrazinyl group may require protection (e.g., Boc) to prevent undesired coordination with catalysts .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported spectroscopic data for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR or crystallographic data often arise from polymorphic variations or solvent effects. To address this:

  • Perform variable-temperature NMR to assess dynamic effects.
  • Compare experimental data with DFT-calculated 1^1H/13^{13}C chemical shifts (using Gaussian or ORCA software).
  • Use single-crystal X-ray diffraction (SCXRD) to unambiguously assign molecular geometry. Refinement with SHELXL ensures accuracy in bond angles and torsional parameters .

Q. How can computational chemistry predict the regioselectivity of this compound in electrophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) map electrostatic potential surfaces to identify electron-rich sites. For instance, the hydrazinyl group directs electrophiles to the pyridine’s 3- or 5-positions. Fukui indices (f+f^+) quantify nucleophilicity, guiding predictions for nitration or halogenation pathways .

Q. What experimental design principles are critical for synthesizing novel this compound-based coordination complexes?

  • Methodological Answer : Key considerations include:

  • Ligand Design : The hydrazinyl group’s lone pairs enable chelation with transition metals (e.g., Cu(II), Ni(II)).
  • Stoichiometry : Optimize metal-to-ligand ratios (1:1 or 1:2) via Job’s plot analysis.
  • Characterization : Use X-ray absorption spectroscopy (XAS) or magnetic susceptibility measurements to confirm coordination geometry and oxidation states .

Q. How can crystallographic data for this compound derivatives inform supramolecular assembly studies?

  • Methodological Answer : SCXRD reveals intermolecular interactions (e.g., hydrogen bonds between hydrazinyl N–H and pyridine N atoms) that drive crystal packing. Hirshfeld surface analysis quantifies contact contributions (e.g., H···Br interactions at 2.8–3.0 Å). These insights guide the design of co-crystals for tailored material properties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.